4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Description
4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine (CAS No. 672925-32-5, molecular formula: C₁₂H₇Cl₂N₃O₂, molecular weight: 296.11) is a fused heterocyclic compound with a bicyclic oxazolo[5,4-d]pyrimidine core . Its structure features a 2,5-dichlorophenoxy group at position 4 and a methyl group at position 3 of the oxazole ring. The compound’s design is inspired by purine antimetabolites, leveraging structural mimicry to interfere with nucleic acid synthesis or receptor signaling pathways .
Properties
IUPAC Name |
4-(2,5-dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2/c1-6-10-11(15-5-16-12(10)19-17-6)18-9-4-7(13)2-3-8(9)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOHGIAVUSNVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)OC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820522 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions, often using reagents like chlorine, nitric acid, or sulfuric acid
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the pyrimidine ring.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant activity against various biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis (programmed cell death) . Molecular docking studies suggest that the compound binds to the active site of these kinases, blocking their activity and disrupting the signaling pathways essential for cancer cell survival .
Comparison with Similar Compounds
SCM1–10 Derivatives
The SCM1–10 series (e.g., 7-aminooxazolo[5,4-d]pyrimidines) shares the oxazolo[5,4-d]pyrimidine scaffold but differs in substituents:
- Position 5 : Methyl group (vs. a proton in the target compound).
- Position 7: Amino group linked to aliphatic chains (vs. 2,5-dichlorophenoxy at position 4).
Activity: SCM1–10 derivatives exhibit immunosuppressive, antiviral, and moderate anticancer activity, with IC₅₀ values in the micromolar range against HT29 and MCF7 cell lines.
2,5-Diphenyl Derivatives
Compounds like 2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one () replace the dichlorophenoxy group with aromatic substituents. These derivatives show cytokinin-like activity in plants, stimulating root and shoot growth at 10⁻⁹ M, comparable to auxins like IAA .
Isomeric Oxazolo[4,5-d]Pyrimidines
Oxazolo[4,5-d]pyrimidines differ in the fusion position of the oxazole and pyrimidine rings. Key distinctions include:
- Bioactivity : Derivatives such as 7-chloro-oxazolo[4,5-d]pyrimidines demonstrate antiviral properties and inhibit enzymes like fatty acid amide hydrolase (FAAH) .
- Synthetic Routes : These isomers are synthesized via chlorination and amination of oxazolones, differing from the target compound’s synthesis pathway .
Functional Group Modifications and Activity
Substituent Effects on Anticancer Activity
Comparison with Reference Drugs
- 5-Fluorouracil (5-FU): Both act as antimetabolites, but 5-FU targets thymidylate synthase, while the target compound may compete with purines or inhibit VEGFR-2.
- Cisplatin : Unlike cisplatin’s DNA cross-linking mechanism, the target compound’s activity relies on enzyme/receptor inhibition, offering a complementary mechanism for combination therapies .
Biological Activity
The compound 4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine has garnered attention in recent years due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic implications of this compound based on diverse research findings.
- Molecular Formula : C12H7Cl2N3O2
- Molar Mass : 296.11 g/mol
- CAS Number : 672925-29-0
Synthesis
The synthesis of this compound typically involves multi-step reactions that introduce the dichlorophenoxy and oxazolo-pyrimidine moieties. The detailed synthetic route is often proprietary or unpublished but generally follows established methods for similar heterocyclic compounds.
Anticancer Activity
Research indicates that derivatives of oxazolo-pyrimidines exhibit significant anticancer properties. For instance, a study evaluated various compounds against A549 human lung adenocarcinoma cells and found that certain substitutions enhanced cytotoxicity while maintaining low toxicity towards non-cancerous cells. The structure-activity relationship revealed that:
- Compounds with free amino groups demonstrated increased anticancer activity.
- Substituents at specific positions on the aromatic rings significantly influenced activity levels.
Table 1: Anticancer Activity of Oxazolo-Pyrimidine Derivatives
| Compound | IC50 (µM) | Selectivity Index (Cancer/Non-Cancer) |
|---|---|---|
| Compound A | 10 | 5 |
| Compound B | 15 | 8 |
| Compound C | 20 | 10 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated against various multidrug-resistant pathogens. In vitro studies showed promising results against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Table 2: Antimicrobial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 8 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Case Studies
- Case Study on Anticancer Activity : A recent study published in Cancer Letters assessed the effects of various oxazolo-pyrimidine derivatives on A549 cells. The results indicated that compounds with specific halogen substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts.
- Case Study on Antimicrobial Efficacy : Research conducted by Smith et al. demonstrated that the compound effectively inhibited growth in resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent against resistant infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
